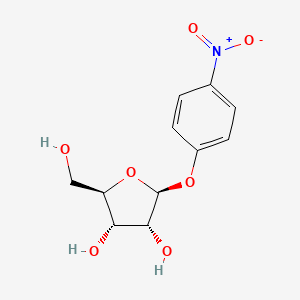

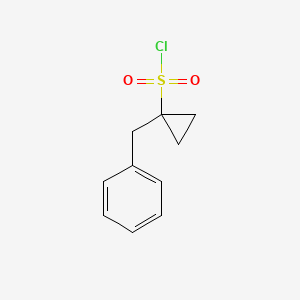

![molecular formula C18H22FN3O2 B2653078 N-{2-[(2-fluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1280864-31-4](/img/structure/B2653078.png)

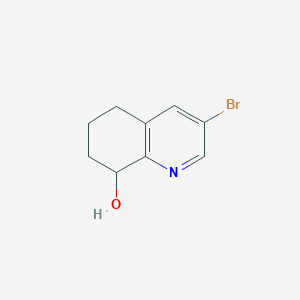

N-{2-[(2-fluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

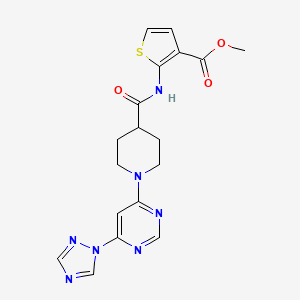

The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against T-type Ca(2+) channels . The structure-activity relationship studies revealed that dialkyl substituents at the benzylic position play an important role .Wissenschaftliche Forschungsanwendungen

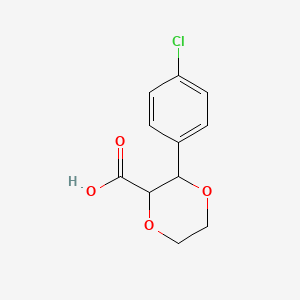

Neuroimaging and Neuroreceptor Mapping

- PET Tracers for 5-HT1A Receptors : Compounds structurally related to the one have been developed as PET tracers for imaging serotonin 5-HT1A receptors, which are critical for studying neuropsychiatric disorders. A cyclohexanecarboxamide derivative showed promising results as a reversible, selective, and high affinity 5-HT1A receptor antagonist with high brain uptake and slow clearance, making it suitable for in vivo quantification of 5-HT1A receptors (García et al., 2014).

Antimicrobial and Antituberculosis Activity

- GyrB Inhibitors Against Mycobacterium Tuberculosis : Thiazole-aminopiperidine hybrid analogues have been identified as novel inhibitors of Mycobacterium tuberculosis GyrB, showing activity against Mycobacterium smegmatis GyrB and Mycobacterium tuberculosis DNA gyrase, indicating potential as antituberculosis agents. One compound demonstrated significant activity with minimal cytotoxicity (Jeankumar et al., 2013).

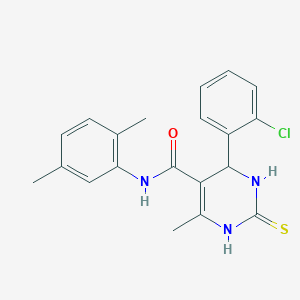

Antianaphylactic Activity

- Investigation of Thienopyridin Formamidines : A study focused on synthesizing N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their alkyl esters revealed compounds with antianaphylactic activity, showcasing the potential therapeutic benefits of such chemicals in treating allergic reactions (Wagner et al., 1993).

Antiallergy and Histamine Receptor Binding

- N-[2-(Dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide Derivatives : This class of compounds, including derivatives structurally similar to the query compound, was synthesized and evaluated for antiallergy activity. Some derivatives showed activity in passive foot anaphylaxis, indicating their potential in antiallergic treatments. One analogue was particularly effective in inhibiting tritiated mepyramine binding to H1 histaminic receptors (Walsh et al., 1990).

Eigenschaften

IUPAC Name |

N-[2-[(2-fluorobenzoyl)amino]ethyl]-1-prop-2-ynylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O2/c1-2-11-22-12-7-14(8-13-22)17(23)20-9-10-21-18(24)15-5-3-4-6-16(15)19/h1,3-6,14H,7-13H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOMCISJGSDISF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(=O)NCCNC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2652995.png)

![Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2652999.png)

![3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid](/img/structure/B2653011.png)

![2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2653015.png)

![2-(4-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide](/img/structure/B2653016.png)